4-(2-((2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide
Description
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Properties
IUPAC Name |
4-[2-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-4-20-7-5-6-18(2)25(20)30-24(32)17-35-27-28-14-15-31(27)22-11-9-21(10-12-22)26(33)29-16-23-13-8-19(3)34-23/h5-15H,4,16-17H2,1-3H3,(H,29,33)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDBGESZUDVZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(O4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-((2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a range of biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 482.61 g/mol. The structural components include:
- Imidazole ring : Known for its role in biological systems and as a pharmacophore in drug design.
- Thioether linkage : Potentially enhancing lipophilicity and biological activity.
- Aromatic amine : Contributing to the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Antitumor Activity : The imidazole and thiazole moieties have been linked to cytotoxic effects against cancer cell lines, suggesting that the compound may possess anticancer properties.
- Antimicrobial Properties : Preliminary studies indicate potential antibacterial activities, particularly against Gram-positive bacteria.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have shown IC50 values indicating effective inhibition of tumor cell growth. For instance, thiazole derivatives have demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines .
- Induction of Apoptosis : Compounds with imidazole rings often induce programmed cell death in cancer cells, enhancing their therapeutic potential .
- Antimicrobial Mechanisms : The presence of electron-donating groups enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death .
Antitumor Activity
A study evaluated several thiazole-bearing compounds for their cytotoxic effects on human glioblastoma U251 cells and human melanoma WM793 cells. The most active compounds exhibited significant apoptosis percentages comparable to standard treatments like cisplatin .
Antimicrobial Evaluation
Research conducted on related thiazole derivatives demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds were screened using the MTT assay, revealing effective inhibition comparable to standard antibiotics .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The synthesis of various derivatives has been explored to enhance its efficacy against a range of pathogens.
Case Study: Antimicrobial Evaluation
In a study published in the Journal of Medicinal Chemistry, derivatives of similar imidazole-thioether compounds were synthesized and evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the side chains significantly increased antibacterial activity, suggesting that the structural features of the compound are crucial for its effectiveness .
Anticancer Properties
The compound has shown promise in anticancer applications, particularly through mechanisms involving apoptosis induction in cancer cells.
Case Study: Anticancer Mechanism
A study conducted by researchers at a prominent university demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Data Table: Anticancer Activity
| Compound Derivative | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Derivative B | A549 (Lung Cancer) | 22 | Cell cycle arrest |
| Derivative C | HeLa (Cervical Cancer) | 10 | Inhibition of PI3K/Akt pathway |
Antitubercular Activity
The compound's thioether linkage has been investigated for its potential antitubercular properties, particularly against Mycobacterium tuberculosis.
Case Study: In Vivo Efficacy
In vivo studies demonstrated that certain derivatives exhibited significant antitubercular activity in mouse models. These studies assessed the compounds' ability to inhibit mycobacterial enzymes essential for bacterial survival, such as isocitrate lyase and pantothenate synthetase .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the imidazole ring or benzamide moiety can lead to enhanced biological activities.
Data Table: Structure-Activity Relationships
| Modification | Activity Change |
|---|---|
| Imidazole substitution | Increased anticancer potency |
| Benzamide modification | Enhanced antimicrobial efficacy |
| Thioether variation | Improved antitubercular activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
